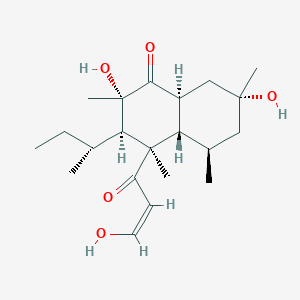
Betaenone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betaenone C is an organic molecular entity.
Wissenschaftliche Forschungsanwendungen
Phytotoxic Properties
One of the primary applications of Betaenone C is in agriculture, specifically as a phytotoxin. Research indicates that this compound exhibits significant phytotoxicity, causing wilting in sugar beet (Beta vulgaris) at concentrations as low as 50 μg/mL. It also demonstrates a high root growth inhibitory effect, achieving up to 89% inhibition against rice seedlings at 37 μg/mL . This makes it a potential candidate for studying plant-pathogen interactions and developing biopesticides.
Potential Therapeutic Applications
Beyond its agricultural applications, this compound's ability to inhibit critical biological processes raises interest in its potential use in medical research, particularly in cancer treatment. The compound's capacity to inhibit various protein kinases suggests that it could play a role in therapeutic strategies aimed at disrupting cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biosynthesis and biological activities of this compound:
- Biosynthetic Pathways : Research has identified key enzymes involved in the biosynthesis of betaenones, including this compound. Studies utilizing heterologous expression systems have elucidated the gene clusters responsible for its production, highlighting the complex enzymatic pathways that facilitate its synthesis .
- Phytotoxicity Studies : Experimental results demonstrate that this compound is one of the most potent phytotoxins among betaenones, with significant implications for understanding plant disease mechanisms and developing effective control measures against fungal pathogens .
- Therapeutic Investigations : Preliminary investigations into the compound's anticancer properties have shown promise, with indications that it may inhibit growth in cancer cell lines through similar mechanisms as other known anticancer agents .
Comparative Data Table
| Property | This compound | Other Betaenones (A & B) |
|---|---|---|
| Source | Pleospora betae | Pleospora betae |
| Phytotoxicity | High (89% inhibition) | Moderate (73% inhibition A) |
| Mechanism of Action | Inhibits RNA/protein synthesis | Similar mechanisms |
| Potential Applications | Agriculture, Cancer research | Agriculture |
Eigenschaften
CAS-Nummer |
85269-25-6 |
|---|---|
Molekularformel |
C21H34O5 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-[(Z)-3-hydroxyprop-2-enoyl]-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C21H34O5/c1-7-12(2)17-20(5,15(23)8-9-22)16-13(3)10-19(4,25)11-14(16)18(24)21(17,6)26/h8-9,12-14,16-17,22,25-26H,7,10-11H2,1-6H3/b9-8-/t12-,13-,14+,16+,17-,19-,20-,21+/m1/s1 |
InChI-Schlüssel |
YRYPVWAJOMXOHH-ITBWMFDCSA-N |
SMILES |
CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)C=CO |
Isomerische SMILES |
CC[C@@H](C)[C@@H]1[C@]([C@H]2[C@@H](C[C@@](C[C@@H]2C(=O)[C@@]1(C)O)(C)O)C)(C)C(=O)/C=C\O |
Kanonische SMILES |
CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)C=CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















